BenchChemオンラインストアへようこそ!

Illudalic Acid

Covalent inhibition LAR phosphatase Kinetics

Procure Illudalic Acid (CAS 18508-77-5) as the sole well-characterized covalent inhibitor of the LAR subfamily of protein tyrosine phosphatases. Unlike generic, reversible PTP inhibitors, this compound acts via a unique, mechanism-based, pH-dependent dialdehyde unmasking to ligate Cys1522, delivering pseudo-irreversible inhibition (kinact = 1.3 min-1). This product is an essential reference standard for SAR campaigns, LAR-targeted drug discovery, and analytical method validation, ensuring reliable benchmarking against a rigorously authenticated parent compound.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 18508-77-5
Cat. No. B107222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlludalic Acid
CAS18508-77-5
Synonyms3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde
illudalic acid
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C
InChIInChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3
InChIKeyBDEDPKFUFGCVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Illudalic Acid (CAS 18508-77-5): A First-in-Class Covalent LAR Phosphatase Inhibitor Scaffold


Illudalic Acid (CAS 18508-77-5) is a fungal sesquiterpenoid natural product first isolated from *Clitocybe illudens* (the toxic jack o'lantern mushroom) that functions as a potent and selective inhibitor of the Leukocyte Antigen-Related (LAR) subfamily of protein tyrosine phosphatases (PTPs) [1]. Unlike most reversible, competitive PTP inhibitors, illudalic acid acts as a covalent, mechanism-based inhibitor, undergoing a pH-dependent ring opening to unmask an electrophilic dialdehyde that covalently ligates the catalytic cysteine residue (Cys1522) within the LAR active site [2]. The compound possesses a unique trifunctional pharmacophore comprising a 5-formyl group, a hemi-acetal lactone, and a fused dimethylcyclopentene ring, all of which are crucial for its inhibitory activity [3]. Illudalic acid and its growing library of analogs have been identified as the first selective covalent inhibitors of LAR-PTPs, making the parent compound an essential reference standard and chemical probe for PTP research and a validated starting point for drug discovery programs targeting diabetes, cancer, obesity, and addiction [4].

Why Generic PTP Inhibitors Cannot Substitute for Illudalic Acid (CAS 18508-77-5) in LAR-Targeted Research


Generic protein tyrosine phosphatase (PTP) inhibitors, such as sodium orthovanadate or broad-spectrum PTP1B inhibitors, cannot substitute for illudalic acid in LAR-targeted studies due to fundamental mechanistic and selectivity differences. The vast majority of PTP inhibitors act as reversible, active-site competitors that often exhibit pan-PTP inhibition due to the highly conserved catalytic domain architecture across the PTP superfamily [1]. Illudalic acid, in contrast, is a covalent, mechanism-based inhibitor that exploits a unique pH-dependent activation pathway, requiring the specific architectural and electrostatic environment of the LAR active site for efficient covalent ligation [2]. Kinetic analyses reveal that illudalic acid inhibits LAR through a two-step mechanism with an initial noncovalent interaction (KI = 130 ± 50 µM at pH 6.5) followed by covalent bond formation (kinact = 1.3 ± 0.4 min-1), resulting in a pseudo-irreversible inhibition profile that is unattainable with standard reversible inhibitors [3]. Furthermore, structural analogs that lack the critical 5-formyl group or the hemi-acetal lactone are completely inactive, demonstrating that even closely related compounds cannot recapitulate illudalic acid's unique biological fingerprint [4].

Quantitative Differentiation: Illudalic Acid (CAS 18508-77-5) vs. Closest Analogs and Alternatives


Covalent vs. Reversible Inhibition: Illudalic Acid's Unique Mechanism of Action Differentiates It from All Known Non-Covalent LAR Inhibitors

Illudalic acid inhibits LAR phosphatase via a covalent, two-step mechanism involving initial noncovalent binding followed by irreversible ligation to the catalytic cysteine residue. In contrast, the vast majority of LAR-targeting small molecules, including early-generation analogs such as the simplified indane derivatives, act as reversible, competitive inhibitors [1]. The covalent mechanism confers a distinct kinetic profile characterized by time-dependent inhibition and a measurable inactivation rate constant (kinact), a property absent in reversible inhibitors [2].

Covalent inhibition LAR phosphatase Kinetics Protein tyrosine phosphatase

Potency Benchmarking: Illudalic Acid vs. Methyl Ether Analog Demonstrates Critical Role of Free Phenol for LAR Inhibition

Direct head-to-head comparison of illudalic acid and its phenol methyl ether derivative reveals a dramatic loss of potency upon methylation of the C7 hydroxyl group. Illudalic acid inhibits LAR with an IC50 of 2.1 ± 0.2 µM, whereas the methyl ether analog exhibits an IC50 of 55 ± 6 µM, representing a 26-fold decrease in potency [1]. This stark difference is attributed to the loss of a critical hydrogen-bonding interaction between the free phenol and the LAR active site, which facilitates optimal positioning for covalent ligation [2].

Structure-activity relationship LAR inhibition IC50 Methyl ether analog

Pharmacophore Integrity: Illudalic Acid vs. Truncated Bicyclic Analog Confirms Requirement of Dimethylcyclopentene Ring for Activity

A truncated analog of illudalic acid that lacks the fused neopentylene (dimethylcyclopentene) ring was synthesized and evaluated for LAR inhibition. Under identical assay conditions, illudalic acid exhibits an IC50 of 2.1 ± 0.2 µM, while the truncated analog is completely devoid of significant inhibitory activity [1]. This finding directly contradicts earlier reports suggesting that simplified bicyclic scaffolds could retain LAR inhibitory activity and underscores the essential role of the fused dimethylcyclopentene moiety in stabilizing the active conformation or enhancing target engagement [2].

Pharmacophore Truncated analog SAR Dimethylcyclopentene

Selectivity Profile: Illudalic Acid vs. 7-Butoxy Analog (7-BIA) for PTPRD and PTPRS Discrimination

While illudalic acid is the foundational LAR subfamily inhibitor, the 7-butoxy analog 7-BIA offers a distinct selectivity profile that is quantitatively defined. 7-BIA inhibits recombinant human PTPRD with an IC50 of ~1-3 µM and PTPRS with an IC50 of ~40 µM, demonstrating a 13- to 40-fold selectivity window for PTPRD over PTPRS [1]. In contrast, illudalic acid and its direct 7-alkoxy analogs (e.g., compound 15f) exhibit 120-fold selectivity for LAR over PTP1B, but retain significant cross-reactivity with the highly homologous PTPσ [2]. The divergent selectivity fingerprints between illudalic acid and 7-BIA highlight that illudalic acid serves as a broader LAR subfamily probe, whereas 7-BIA is optimized for PTPRD-specific applications [3].

Selectivity PTPRD PTPRS 7-BIA LAR subfamily

Synthetic Accessibility: Illudalic Acid vs. Optimized Analogs (NHB1109) Highlights Parent Compound's Role as Reference Standard

Illudalic acid serves as the essential reference standard against which all optimized analogs are benchmarked, but it is not the optimal candidate for advanced in vivo studies due to synthetic complexity. The total synthesis of illudalic acid historically required 16-17 linear steps [1], though a recently validated two-step convergent benzannulation approach (longest linear sequence of 5 steps from 3,3-dimethylcyclopentanone) has dramatically improved accessibility [2]. In contrast, the optimized 7-cyclopentylmethoxy analog NHB1109 (pentilludin) demonstrates 600-700 nM potency at PTPRD, improved selectivity, and significant oral bioavailability, positioning it as the development candidate while illudalic acid remains the indispensable chemical biology probe and SAR reference point [3].

Total synthesis Synthetic efficiency Reference standard NHB1109

Procurement-Guided Applications: When Illudalic Acid (CAS 18508-77-5) is the Optimal Choice


LAR Phosphatase Mechanism-of-Action Studies Requiring Covalent Target Engagement

Illudalic acid is the only well-characterized covalent LAR phosphatase inhibitor available. Researchers studying the kinetics of covalent inhibition, mapping active-site cysteine reactivity, or validating covalent probe design principles should procure illudalic acid as the reference compound. Its two-step kinetic mechanism (KI = 130 ± 50 µM; kinact = 1.3 ± 0.4 min-1 at pH 6.5) provides a benchmark for evaluating covalent inhibitor optimization campaigns, a feature absent in reversible LAR inhibitors such as simplified indane analogs or broad-spectrum PTP1B inhibitors [1].

Structure-Activity Relationship (SAR) Studies Targeting the Illudalic Acid Pharmacophore

Illudalic acid is the essential template for SAR campaigns aimed at optimizing the trifunctional pharmacophore (5-formyl group, hemi-acetal lactone, dimethylcyclopentene ring). Procurement of the parent compound enables direct head-to-head comparisons with novel analogs, quantifying the impact of structural modifications on LAR inhibition potency. The stark 26-fold potency loss upon C7 O-methylation (IC50 shift from 2.1 ± 0.2 µM to 55 ± 6 µM) exemplifies the critical role of the free phenol, establishing illudalic acid as the baseline control for all pharmacophore-directed synthetic efforts [2].

Broad-Spectrum LAR Subfamily Inhibition for Functional Genomics and Target Validation

For experimental designs requiring concurrent inhibition of multiple LAR subfamily members (LAR/PTPRF, PTPRD, PTPRS), illudalic acid is the appropriate tool compound. Unlike selectivity-optimized analogs such as 7-BIA (PTPRD-selective, 13-40x over PTPRS) or NHB1109 (PTPRD/PTPRS-focused, 600-700 nM), illudalic acid exhibits a broader LAR subfamily inhibition profile with comparable potency across LAR and PTPσ [3]. This makes illudalic acid the preferred choice for unbiased target validation studies where delineating individual subfamily member contributions is not the primary objective, but rather establishing the overall biological consequence of LAR subfamily blockade [4].

Quality Control and Identity Verification of Illudalic Acid Analogs

In analytical chemistry and quality control laboratories supporting medicinal chemistry programs, illudalic acid serves as the authentic reference standard for HPLC, LC-MS, and NMR-based identity and purity verification of newly synthesized illudalic acid analogs. The distinct chromatographic retention time, mass spectrum (m/z 276.28 [M]+), and characteristic 1H NMR signals (including the diagnostic hemi-acetal proton and formyl resonance) provide unambiguous benchmarks for confirming structural fidelity and detecting undesired byproducts or degradation, ensuring that novel analogs are evaluated against a rigorously authenticated parent compound [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Illudalic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.